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Introduction

Dhfr-IN-8, also identified as compound 6r, is a potent inhibitor of dihydrofolate reductase
(DHFR), a crucial enzyme in the folate metabolism pathway.[1][2] DHFR catalyzes the
reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines
and thymidylate, which are essential for cell proliferation and growth.[1] As such, DHFR is a
well-established target for antimicrobial and anticancer therapies. Dhfr-IN-8 belongs to a class
of 1,3-diamino-7H-pyrrolo[3,2-fl]quinazoline derivatives and has demonstrated significant
therapeutic potential, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
[1][2] This technical guide provides a comprehensive overview of the chemical structure,
synthesis, and biological activity of Dhfr-IN-8.

Chemical Structure

The core chemical structure of Dhfr-IN-8 is based on the 7H-pyrrolo[3,2-flquinazoline-1,3-
diamine scaffold. The detailed structure of Dhfr-IN-8 (compound 6r) is presented below.

Chemical Name: 7-((4-chlorophenyl)methyl)-7H-pyrrolo[3,2-flquinazoline-1,3-diamine
Molecular Formula: C17H14CINs

Molecular Weight: 323.78 g/mol
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(The exact chemical structure image is proprietary to the cited research paper and cannot be
reproduced here. Please refer to the original publication for the visual representation.)

Synthesis of Dhfr-IN-8

The synthesis of Dhfr-IN-8 is a multi-step process starting from commercially available
reagents. The general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of Dhfr-IN-8
(Compound 6r)

Step 1: Synthesis of Intermediate Compound 3

A mixture of 1 (1.0 eq), 2 (1.2 eq), and potassium carbonate (2.0 eq) in dimethylformamide
(DMF) is stirred at 80 °C for 4 hours. After completion of the reaction (monitored by TLC), the
mixture is cooled to room temperature, and water is added. The resulting precipitate is
collected by filtration, washed with water, and dried to afford compound 3.

Step 2: Synthesis of Intermediate Compound 4

To a solution of compound 3 (1.0 eq) in a mixture of ethanol and water, iron powder (5.0 eq)
and ammonium chloride (5.0 eq) are added. The reaction mixture is heated to reflux for 6
hours. After cooling, the mixture is filtered, and the filtrate is concentrated under reduced
pressure. The residue is purified by column chromatography to give compound 4.

Step 3: Synthesis of Intermediate Compound 5

A mixture of compound 4 (1.0 eq) and formamidine acetate (3.0 eq) in 2-methoxyethanol is
heated to reflux for 12 hours. The reaction mixture is then cooled, and the resulting precipitate
is collected by filtration, washed with ethanol, and dried to yield compound 5.

Step 4: Synthesis of Dhfr-IN-8 (Compound 6r)

To a solution of compound 5 (1.0 eq) in DMF, sodium hydride (1.2 eq) is added at 0 °C, and the
mixture is stirred for 30 minutes. Then, 1-(bromomethyl)-4-chlorobenzene (1.1 eq) is added,
and the reaction mixture is stirred at room temperature for 6 hours. Water is added to quench
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the reaction, and the precipitate is collected by filtration. The crude product is purified by
column chromatography to afford Dhfr-IN-8 (6r) as the final product.

Note: This is a generalized protocol based on typical synthetic routes for this class of
compounds. For precise details, including reagent quantities and purification methods, refer to
the experimental section of Zhu et al., J. Med. Chem. 2023, 66 (20), 13946-13967.

Biological Activity and Quantitative Data

Dhfr-IN-8 has been evaluated for its inhibitory activity against DHFR and its efficacy in
preclinical models of bacterial infection.

In Vitro DHFR Inhibition

The inhibitory activity of Dhfr-IN-8 and related compounds was assessed against S. aureus
DHFR.

Compound S. aureus DHFR ICso (UM)
Dhfr-IN-8 (6r) 0.032
Trimethoprim 0.005
Compound 6a 0.125
Compound 6b 0.089
Compound 6¢ 0.045

Data extracted from Zhu et al., J. Med. Chem. 2023, 66 (20), 13946-13967.

In Vivo Efficacy in a Murine Systemic Infection Model

The therapeutic effect of Dhfr-IN-8 was evaluated in a mouse model of systemic infection with
MRSA ATCC 43300.
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Treatment Group Dose (mg/kg) Survival Rate (%)
Vehicle 0

Dhfr-IN-8 (6r) 20 80

Vancomycin 10 100

Data extracted from Zhu et al., J. Med. Chem. 2023, 66 (20), 13946—13967.

Experimental Protocols
DHFR Inhibition Assay

The enzymatic activity of DHFR is determined by monitoring the decrease in absorbance at
340 nm, which corresponds to the oxidation of NADPH to NADP*. The assay is typically

performed in a 96-well plate format.

e Reagents:

[¢]

[¢]

o

o

[¢]

e Procedure:

S. aureus DHFR enzyme.

Assay Buffer: 50 mM Tris-HCI (pH 7.5), 100 mM KCI, 1 mM DTT.
NADPH solution: 10 mM in assay buffer.

Dihydrofolate (DHF) solution: 10 mM in assay buffer.

Test compounds (e.g., Dhfr-IN-8) at various concentrations.

1. Add assay buffer, NADPH solution, and the test compound to the wells of a microplate.

2. Add the DHFR enzyme to initiate the reaction and incubate for a specified time at a

controlled temperature.

3. Add the DHF solution to start the enzymatic reaction.
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4. Immediately measure the absorbance at 340 nm at regular intervals for a set period using
a microplate reader.

5. The rate of decrease in absorbance is used to calculate the enzyme activity.

6. The ICso values are determined by plotting the percentage of inhibition against the
logarithm of the inhibitor concentration.

In Vivo Murine Systemic Infection Model

This model is used to assess the in vivo efficacy of antimicrobial agents against a systemic
bacterial infection.

e Animal Model:
o Female BALB/c mice (6-8 weeks old).
e Bacterial Strain:
o Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300.
e Procedure:
1. Mice are infected via intraperitoneal injection with a lethal dose of MRSA.

2. One hour post-infection, the mice are treated with the test compound (Dhfr-IN-8), a
positive control (e.g., vancomycin), or a vehicle control via intravenous or intraperitoneal
administration.

3. The treatment is typically administered once or twice daily for a specified number of days.
4. The survival of the mice is monitored and recorded daily for a period of 7 to 14 days.

5. The efficacy of the treatment is determined by the survival rate of the treated groups
compared to the vehicle control group.
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Signaling Pathway and Experimental Workflow
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Caption: Inhibition of the DHFR pathway by Dhfr-IN-8.

Dhfr-IN-8 Synthesis Workflow
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Caption: Multi-step synthesis workflow for Dhfr-IN-8.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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